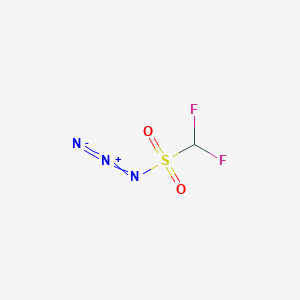

Difluoromethanesulfonyl azide

Description

Structure

3D Structure

Properties

CAS No. |

328395-49-9 |

|---|---|

Molecular Formula |

CHF2N3O2S |

Molecular Weight |

157.10 g/mol |

IUPAC Name |

N-diazo-1,1-difluoromethanesulfonamide |

InChI |

InChI=1S/CHF2N3O2S/c2-1(3)9(7,8)6-5-4/h1H |

InChI Key |

FCWBCHXREWUROG-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(F)S(=O)(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Strategic Synthetic Pathways to Difluoromethanesulfonyl Azide

Established Methodologies for Preparation

The conventional synthesis of difluoromethanesulfonyl azide (B81097) relies on the well-established reaction between trifluoromethanesulfonic anhydride (B1165640) and sodium azide. wikipedia.org This method, while effective, has been the subject of optimization studies to improve safety and efficiency.

Reactant Optimization and Stoichiometry in Trifluoromethanesulfonic Anhydride-Sodium Azide Systems

The most common laboratory-scale synthesis involves the reaction of trifluoromethanesulfonic anhydride with sodium azide. The stoichiometry of the reactants is a critical parameter for maximizing yield and minimizing side reactions. Research has shown that using a two-fold excess of sodium azide relative to the anhydride is effective. vulcanchem.com For instance, a typical procedure may involve reacting 15 mmol of trifluoromethanesulfonic anhydride with 30 mmol of sodium azide. vulcanchem.com

To manage the reaction's exothermicity and reduce the formation of byproducts, the reaction is typically carried out under dilute conditions, with concentrations in the range of 0.1–0.5 M. Temperature control is also crucial, with reactions generally conducted at temperatures between 0°C and 25°C to balance the reaction rate with safety considerations. vulcanchem.com

Table 1: Optimized Reaction Parameters for Difluoromethanesulfonyl Azide Synthesis

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| Stoichiometry | 2:1 molar ratio of Sodium Azide to Trifluoromethanesulfonic Anhydride | Ensures complete conversion of the anhydride. vulcanchem.com |

| Concentration | 0.1–0.5 M | Minimizes exothermicity and side product formation. |

| Temperature | 0–25 °C | Balances reaction rate and safety. vulcanchem.com |

Solvent System Influences on Reaction Efficiency and Scalability

The choice of solvent significantly impacts the reaction's efficiency, safety, and ease of workup. Traditionally, dichloromethane (B109758) (DCM) was used as the solvent. wikipedia.orgmsu.edu However, its use is now largely avoided due to the risk of forming highly explosive byproducts such as azido-chloromethane and diazidomethane. wikipedia.orgsmolecule.com

Modern procedures favor alternative solvents like hexane, toluene (B28343), acetonitrile (B52724), or pyridine. wikipedia.org Hexane is particularly advantageous because it is immiscible with water, which simplifies the workup process and enhances safety. vulcanchem.com Biphasic systems, such as water/dichloromethane, have also been employed to help separate the desired organic-soluble product from aqueous byproducts. smolecule.com For related sulfonyl azide syntheses, ethyl acetate (B1210297) (EtOAc) has been identified as a superior solvent to acetonitrile, offering improved yields and avoiding the solubility issues associated with other solvents. acs.org

Innovations in Difluoromethanesulfonyl Azide Generation

Given the hazardous nature of isolating difluoromethanesulfonyl azide, significant research has focused on developing safer and more efficient methods for its generation and use. msu.eduacs.org

Development of In Situ Synthesis Protocols for Enhanced Reactivity

Due to its instability and explosive properties, difluoromethanesulfonyl azide is often prepared in situ for immediate consumption in a subsequent reaction. msu.edu This approach enhances safety by avoiding the isolation and storage of the hazardous compound. The in situ generation is typically achieved by reacting trifluoromethanesulfonic anhydride with sodium azide in a suitable solvent like hexane. rsc.org The resulting solution of difluoromethanesulfonyl azide is then used directly as a reagent, for example, in metal-free azidotrifluoromethylation of unactivated alkenes. rsc.orgrsc.org This method is not only safer but also highly efficient, as the freshly generated reagent exhibits high reactivity. rsc.org

Exploration of Alternative Precursors and Diazo-Transfer Reagents

To circumvent the direct use of the hazardous trifluoromethanesulfonic anhydride and sodium azide system, researchers have explored alternative precursors and diazo-transfer reagents. wikipedia.orgacs.org One notable alternative route begins with imidazole-1-sulfonyl azide. wikipedia.orgsmolecule.com

Several other shelf-stable, crystalline diazo-transfer reagents have been developed as safer alternatives for the conversion of amines to azides, a primary application of difluoromethanesulfonyl azide. acs.orge-tarjome.com These include:

Imidazole-1-sulfonyl azide salts : The hydrochloride, hydrogen sulfate, and tetrafluoroborate (B81430) salts of imidazole-1-sulfonyl azide are efficient and significantly safer to handle. acs.orgresearchgate.net

Nonafluorobutanesulfonyl azide (NfN3) : This reagent is considered an advantageous alternative due to its higher reactivity, lower cost, and non-hazardous nature compared to triflyl azide. csic.esresearchgate.net

Tosyl azide (TsN3) and Diphenylphosphoryl azide (DPPA) : These are other common diazo-transfer reagents used in organic synthesis. wikipedia.org

Table 2: Comparison of Diazo-Transfer Reagents

| Reagent | Precursor | Key Advantages |

|---|---|---|

| Difluoromethanesulfonyl Azide | Trifluoromethanesulfonic anhydride, Sodium azide | Highly reactive. msu.edu |

| Imidazole-1-sulfonyl Azide Salts | Imidazole, Sulfuryl chloride, Sodium azide | Shelf-stable, crystalline, safer to handle. acs.orgresearchgate.net |

| Nonafluorobutanesulfonyl Azide | Nonafluorobutanesulfonyl fluoride, Sodium azide | Higher reactivity, lower cost, non-hazardous. csic.esresearchgate.net |

| Tosyl Azide | p-Toluenesulfonyl chloride, Sodium azide | Commercially available, widely used. nih.gov |

Automated Synthesis Techniques for Controlled Production

Recent advancements have led to the development of automated synthesis systems to safely produce organic azides, which are often the products of reactions involving difluoromethanesulfonyl azide. acs.orgnih.gov An automated and reproducible process has been described for the conversion of primary amines to organic azides using prepacked capsules. nih.gov This system utilizes safer, shelf-stable reagents like imidazole-1-sulfonyl azide tetrafluoroborate. acs.org The entire reaction and purification process can be automated, minimizing user exposure to potentially explosive reagents and ensuring reproducible, high-purity product delivery. acs.orgnih.gov This capsule-based method offers a practical and safe approach for generating organic azides without the need to handle hazardous intermediates directly. nih.gov

Reactivity and Mechanistic Investigations of Difluoromethanesulfonyl Azide

Diazo-Transfer Chemistry and Amination Processes

Diazo-transfer reactions are a cornerstone of modern organic synthesis, providing a powerful method for the introduction of the azide (B81097) functionality. While trifluoromethanesulfonyl azide is a well-established reagent for this purpose, specific studies on difluoromethanesulfonyl azide are not widely reported.

Direct Conversion of Primary and Secondary Amines to Azides

Influence of Catalysts and Bases on Diazo-Transfer Efficiency

The efficiency of diazo-transfer reactions is often enhanced by the use of catalysts, such as copper(II) salts, and the appropriate choice of a base. highfine.comthieme-connect.comresearchgate.net For instance, the use of zinc chloride as a catalyst has been shown to improve the efficiency of diazo-transfer reactions with other sulfonyl azides. researchgate.net The choice of base, such as pyridine, can also have a dramatic influence on the success of the reaction. lookchem.com However, specific research detailing the optimization of catalytic systems and basic conditions for diazo-transfer reactions involving difluoromethanesulfonyl azide is not present in the available search results.

Substrate Scope and Functional Group Compatibility in Amination Reactions

The substrate scope and functional group tolerance are critical parameters for any synthetic methodology. Studies on trifluoromethanesulfonyl azide have demonstrated its compatibility with a wide array of functional groups, including esters, ketones, and even complex amino acids. Automated synthesis platforms have further expanded the scope of diazo-transfer reactions with various primary alkyl amines and their salts, showcasing good to excellent yields and tolerance of functional groups like acetals, alcohols, amides, and carboxylic acids. acs.org Unfortunately, a similarly detailed investigation into the substrate scope and functional group compatibility of difluoromethanesulfonyl azide in amination reactions has not been documented in the available literature.

Radical-Mediated Transformations Involving Difluoromethanesulfonyl Azide

The radical chemistry of sulfonyl azides offers a complementary approach to their ionic reactivity, enabling unique transformations.

Homolytic Decomposition and Trifluoromethyl Radical Generation

The homolytic cleavage of the S-N bond in sulfonyl azides can generate sulfonyl radicals and dinitrogen, or in some cases, can lead to the formation of other radical species. For trifluoromethanesulfonyl azide, its ability to act as a precursor for the trifluoromethyl radical (•CF₃) is a key aspect of its reactivity. rsc.org This process can be initiated thermally, often with the aid of a radical initiator like an organic peroxide. rsc.orgthieme-connect.de There is a lack of specific studies on the homolytic decomposition of difluoromethanesulfonyl azide and its potential to generate difluoromethyl radicals.

Azidotrifluoromethylation of Unsaturated Hydrocarbons

A significant application of the radical-generating capability of trifluoromethanesulfonyl azide is the azidotrifluoromethylation of alkenes. rsc.orgnih.gov This metal-free, two-component reaction allows for the simultaneous introduction of both a trifluoromethyl group and an azide group across a double bond. rsc.orgnih.gov The reaction proceeds via a radical chain mechanism and tolerates a wide range of functional groups. rsc.org Iron-catalyzed versions of this transformation have also been developed. acs.org There is no corresponding data available for the azidotrifluoromethylation of unsaturated hydrocarbons using difluoromethanesulfonyl azide.

Metal-Free Azidotrifluoromethylation of Unactivated Alkenes

A significant advancement in the field of fluorine chemistry has been the development of a metal-free method for the azidotrifluoromethylation of unactivated alkenes using trifluoromethanesulfonyl azide (TfN₃) as a bifunctional reagent. rsc.orgrsc.org This approach allows for the simultaneous incorporation of both a trifluoromethyl (CF₃) group and an azide (N₃) group across a carbon-carbon double bond in a single step. rsc.orgthieme.de The reaction is notable for its operational simplicity and avoidance of transition-metal catalysts, which are often required in traditional three-component azidotrifluoromethylation reactions. rsc.orgrsc.orgthieme.de

The process is initiated by the thermal decomposition of a radical initiator, which then reacts with trifluoromethanesulfonyl azide to generate a trifluoromethyl radical. rsc.org This radical subsequently adds to the alkene, forming an alkyl radical intermediate. rsc.org The final step involves the azidation of this alkyl radical by another molecule of trifluoromethanesulfonyl azide, yielding the desired vicinal trifluoromethyl azide product and regenerating the chain-carrying radical. rsc.org

This method demonstrates broad functional group tolerance, accommodating various substituents, including those found in bio-relevant heterocycles and amino acids. rsc.orgrsc.org The utility of this reaction has been further highlighted through its application in the late-stage functionalization of complex molecules, including natural product and drug derivatives. rsc.org The resulting vicinal trifluoromethyl azides are valuable synthetic intermediates that can be readily converted into other important functional groups, such as CF₃-containing amines and lactams. rsc.orgrsc.org

The reaction proceeds via a radical mechanism, which is supported by experimental evidence. The regioselectivity of the addition is influenced by the substitution pattern of the alkene, with electron-deficient alkenes typically favoring anti-Markovnikov addition.

Table 1: Examples of Metal-Free Azidotrifluoromethylation of Unactivated Alkenes

| Alkene Substrate | Product Yield (%) | Reference |

| Styrene | 48 | rsc.org |

| 4-Methylstyrene | 55 | rsc.org |

| 4-Methoxystyrene | 62 | rsc.org |

| 4-Chlorostyrene | 45 | rsc.org |

| 1-Octene | 40 | rsc.org |

Yields are for the isolated product.

Regioselectivity and Diastereoselectivity in Alkene Difunctionalization

The difunctionalization of alkenes using reagents like trifluoromethanesulfonyl azide offers a direct route to complex molecular architectures. researchgate.net The regioselectivity of these reactions, particularly in the context of aminochlorination and aminoazidation of styrenes, has been a subject of investigation. organic-chemistry.org For instance, an iron(II) chloride-mediated process has been developed for the highly regioselective aminochlorination of styrenes using trifluoromethanesulfonyl azide as the aminating agent. organic-chemistry.org This method demonstrates excellent control, affording the desired products in high yields. organic-chemistry.org

The reaction is not limited to aminochlorination; a one-pot aminoazidation can be achieved by the addition of sodium azide. organic-chemistry.org Mechanistic studies, including radical-trapping experiments, point towards a radical pathway for these transformations. organic-chemistry.org The substrate scope is broad, encompassing both electron-rich and electron-deficient styrenes, as well as various substituted derivatives. organic-chemistry.org

Furthermore, diastereoselective aminochlorination has been successfully demonstrated with disubstituted alkenes, achieving high levels of selectivity. organic-chemistry.org This highlights the potential of this methodology for controlling stereochemical outcomes in alkene difunctionalization. The ability to introduce two different functional groups with high regioselectivity and, in some cases, diastereoselectivity, underscores the synthetic utility of this approach for generating diverse and valuable chemical entities. researchgate.netorganic-chemistry.org

Table 2: Regioselective Aminochlorination and Aminoazidation of Styrenes

| Styrene Derivative | Product (Aminochlorination Yield %) | Product (Aminoazidation Yield %) | Reference |

| Styrene | 89 | 84 | organic-chemistry.org |

| 4-Methylstyrene | 85 | 81 | organic-chemistry.org |

| 4-Methoxystyrene | 82 | 78 | organic-chemistry.org |

| 4-Chlorostyrene | 87 | 82 | organic-chemistry.org |

| 3-Chlorostyrene | 86 | 79 | organic-chemistry.org |

Yields are for the isolated products.

Remote Radical C-H Azidation Processes

The selective functionalization of unactivated C(sp³)–H bonds represents a significant challenge in organic synthesis. nih.gov Recent advancements have led to the development of remote radical C–H azidation methods. nih.gov One such strategy employs sulfamoyl azides, which serve a dual role as both an amidyl radical precursor and the azide source. nih.gov This process operates through an intramolecular 1,5-hydrogen atom transfer (HAT) to a nitrogen-centered radical generated from the sulfamoyl azide. nih.gov

This methodology exhibits remarkable site selectivity, effectively targeting tertiary, secondary, primary, and benzylic C(sp³)–H bonds. nih.gov A key advantage of this approach is its broad functional group compatibility, allowing for the azidation of complex molecules without the need for protecting groups. nih.gov The development of such remote C-H functionalization reactions provides a powerful tool for the late-stage modification of intricate molecular scaffolds. epfl.ch

Radical 1,3-Difunctionalization of Allylboronic Esters

Allylboronic esters have emerged as versatile substrates in radical chemistry, undergoing 1,3-difunctionalization reactions that proceed with a concomitant 1,2-boron shift. colab.wsacs.orgnih.gov This transformation allows for the introduction of two different functional groups at the 1- and 3-positions of the original allyl system, while retaining the valuable boronic ester moiety in the final product. nih.gov

One notable application of this methodology is the 1,3-trifluoromethylazido difunctionalization, which utilizes trifluoromethanesulfonyl azide as the source of both the trifluoromethyl radical and the azide group. mdpi.comnih.gov The reaction is initiated by the addition of a trifluoromethyl radical to the double bond of the allylboronic ester. mdpi.com This is followed by a 1,2-boron migration to form a more stable radical intermediate, which is then trapped by an azide source to yield the 1-trifluoromethyl-3-azidyl-alk-2-ylboronic ester product. acs.orgmdpi.com

The stereochemical course of both the 1,2-boron migration and the subsequent trapping reaction has been investigated to understand and control the stereochemical outcome of the process. acs.org This radical cascade provides an efficient route to highly functionalized organoboron compounds, which are valuable intermediates in organic synthesis. nih.gov

Radical Cascade Reactions for Nitrogen Heterocycle Construction

Radical cascade reactions utilizing azides as radical acceptors have become a powerful strategy for the synthesis of nitrogen-containing heterocycles. nih.govrsc.org These reactions leverage the propensity of the azide group to release dinitrogen upon reaction with a radical intermediate, leading to the formation of a new carbon-nitrogen bond. nih.govrsc.org This approach has been widely applied to construct a variety of heterocyclic scaffolds, including indoles, quinolines, and benzimidazoles. rsc.org

The general mechanism of these cascade reactions involves the addition of a radical species to an unsaturated bond within the substrate, which also contains an azide moiety. rsc.org This initial addition generates a new radical intermediate that can then undergo an intramolecular addition to the azide group. rsc.org Subsequent release of nitrogen gas drives the reaction forward and results in the formation of the desired heterocyclic ring system. rsc.org The versatility of this method stems from the wide range of radical precursors and azide-containing substrates that can be employed, allowing for the synthesis of a diverse array of functionalized nitrogen heterocycles. nih.govrsc.orgsioc-journal.cn

Other Electrophilic and Nucleophilic Reactivity Modes

Reactions with α-Nitrocarbonyl Compounds for Diazocarbonyl Formation

Trifluoromethanesulfonyl azide (triflyl azide) has proven to be a highly effective reagent for the preparation of α-nitro-α-diazocarbonyl compounds through its reaction with α-nitrocarbonyl precursors. organic-chemistry.org This diazo transfer reaction provides an efficient route to these valuable synthetic intermediates, which are precursors for various transition metal-catalyzed reactions like cyclopropanations and X-H insertion reactions. organic-chemistry.org

The reaction is typically carried out in the presence of a base, such as pyridine, and proceeds with high efficiency. organic-chemistry.org For example, the reaction of ethyl nitroacetate (B1208598) with triflyl azide in acetonitrile (B52724) yields ethyl α-nitro-α-diazoacetate in excellent yield. organic-chemistry.org This methodology has been successfully applied to a range of α-nitro-ester and α-nitroketone substrates, demonstrating its broad applicability for the synthesis of structurally diverse α-nitro-α-diazocarbonyl derivatives. organic-chemistry.org The development of this method has provided a more reliable and efficient alternative to traditional synthetic approaches, which often suffered from low yields or the use of unstable reagents. organic-chemistry.org

Table 3: Synthesis of α-Nitro-α-diazocarbonyl Derivatives

| α-Nitrocarbonyl Precursor | Product | Yield (%) | Reference |

| Ethyl nitroacetate | Ethyl α-nitro-α-diazoacetate | 88 | organic-chemistry.org |

| Methyl nitroacetate | Methyl α-nitro-α-diazoacetate | 85 | organic-chemistry.org |

| 2-Nitrocyclohexanone | 2-Nitro-2-diazocyclohexanone | 82 | organic-chemistry.org |

Yields are for the isolated products.

Participation in Aminochlorination and Aminoazidation of Styrenes

Trifluoromethanesulfonyl azide (TfN₃) has been identified as an effective amination reagent in the difunctionalization of styrenes, particularly in iron-catalyzed aminochlorination and a subsequent one-pot aminoazidation. organic-chemistry.orgacs.orgacs.org These reactions provide a direct and efficient route to valuable vicinal haloalkylamines and amino azides.

Aminochlorination:

An efficient method for the aminochlorination of styrenes has been developed utilizing trifluoromethanesulfonyl azide as the amination reagent and iron(II) chloride (FeCl₂) as the chloride source. acs.orgwikipedia.org This procedure is notable for its operational simplicity, mild reaction conditions at ambient temperature, and high regioselectivity. organic-chemistry.orgacs.org The reaction demonstrates broad applicability with good functional group compatibility. acs.org

Mechanistic studies suggest that the reaction likely proceeds through a radical pathway. organic-chemistry.org The process is highly efficient, with high yields (up to 89%) achievable in short reaction times, often around 10 minutes, using acetonitrile (MeCN) as the optimal solvent. organic-chemistry.org The scope of the reaction is extensive, accommodating both electron-rich and electron-deficient styrenes, as well as those with ortho- and meta-substituents. organic-chemistry.org

Table 1: FeCl₂-Mediated Aminochlorination of Various Styrenes with TfN₃ (Data synthesized from reported findings)

| Styrene Derivative | Product Yield (%) |

| Styrene | 85 |

| 4-Methylstyrene | 89 |

| 4-Methoxystyrene | 82 |

| 4-Chlorostyrene | 88 |

| 3-Chlorostyrene | 86 |

| 4-Bromostyrene | 87 |

| 2-Vinylnaphthalene | 75 |

Aminoazidation:

Building upon the aminochlorination protocol, a one-pot formal aminoazidation of styrenes has been successfully realized. organic-chemistry.orgacs.org This is achieved by the in-situ addition of sodium azide (NaN₃) to the aminochlorination reaction mixture. organic-chemistry.orgacs.org This subsequent step involves the substitution of the newly introduced chloride, providing vicinal aminoazide products in good to excellent yields, typically ranging from 67–84%. organic-chemistry.org These resulting vicinal azidoamines are valuable synthetic intermediates, for instance, in Huisgen cycloadditions. vulcanchem.com This one-pot procedure enhances the synthetic utility of the method by providing direct access to these versatile building blocks from simple alkenes. acs.org

Applications as an Azide-Transfer Agent in Phosphorus Chemistry

Trifluoromethanesulfonyl azide is well-established as a potent azide-transfer (or diazo-transfer) agent for primary amines. wikipedia.orgresearchgate.net While its primary documented use is the conversion of amines to azides, this reactivity extends to other nucleophilic species, including phosphorus compounds.

The reaction of sulfonyl azides with phosphines is a fundamental transformation in phosphorus chemistry. The Staudinger reaction, for example, involves the reaction of an azide with a phosphine (B1218219) (like triphenylphosphine) to form an iminophosphorane. wikipedia.org Although detailed mechanistic studies specifically focusing on the interaction of trifluoromethanesulfonyl azide with a broad range of phosphorus compounds are not extensively detailed in the provided search results, its general behavior as a potent electrophilic azide source is clear.

Thermolysis or photolysis of fluoroalkanesulfonyl azides can generate nitrene intermediates, which are known to react with triphenylphosphine (B44618) to yield addition products. rsc.org This reactivity highlights the potential of these azides to engage with phosphorus-based nucleophiles. The conversion of an azide to a diazo compound can also be mediated by phosphines, showcasing another facet of their interaction. chemrxiv.org

In the broader context of azide-transfer reagents, compounds like diphenylphosphoryl azide (DPPA) are used to convert amines into the corresponding phosphoramidates. wikipedia.org This suggests that trifluoromethanesulfonyl azide would similarly react with phosphines and other phosphorus nucleophiles, transferring the azide group and forming P-N bonds, which are key structures in various ligands and reagents.

Advanced Applications of Difluoromethanesulfonyl Azide in Synthetic Chemistry

Synthesis of Fluorine-Containing Building Blocks

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. sigmaaldrich.com Trifluoromethanesulfonyl azide (B81097) serves as a highly effective reagent for introducing fluorine and azide functionalities simultaneously.

A noteworthy application of trifluoromethanesulfonyl azide is its use as a bifunctional reagent in the metal-free azidotrifluoromethylation of unactivated alkenes. rsc.org This reaction provides a direct and efficient method for synthesizing vicinal trifluoromethyl azides, which are valuable building blocks in drug development. rsc.orgrsc.org The process is significant because it avoids the use of transition metals and expensive precursors often required for incorporating trifluoromethyl (CF₃) and azide (N₃) groups. rsc.orgrsc.org

The reaction employs readily available TfN₃ as the sole precursor for both the CF₃ radical and the azide group. rsc.orgrsc.org The proposed mechanism involves the homolytic decomposition of TfN₃ to generate a trifluoromethyl radical, which then adds to the alkene. rsc.orgrsc.org The resulting alkyl radical is subsequently trapped by another molecule of TfN₃ to yield the final azidotrifluoromethylated product. rsc.org This method exhibits broad functional group tolerance, proving effective for a wide range of substrates, including derivatives of pharmaceuticals, natural products, and amino acids. rsc.orgrsc.org

Table 1: Azidotrifluoromethylation of Various Alkenes with TfN₃ This table is interactive. Click on the headers to sort.

| Entry | Alkene Substrate | Product Yield (%) | Reference |

|---|---|---|---|

| 1 | Derivative of Norneol | 71 | rsc.org |

| 2 | Derivative of Menthol | 72 | rsc.org |

| 3 | Glycine Derivative | 65 | rsc.org |

| 4 | Tyrosine Derivative | 60 | rsc.org |

| 5 | Valine Derivative | 51 | rsc.org |

| 6 | Phenylalanine Derivative | 62 | rsc.org |

| 7 | Steroid Derivative | 68 | rsc.org |

The ability of trifluoromethanesulfonyl azide to concurrently install both a trifluoromethyl group and a versatile azide handle makes it a powerful tool for late-stage functionalization in drug discovery and chemical biology. rsc.orgrsc.org The azide group can be considered a protected amine, as it is readily reduced to the corresponding primary amine. ucl.ac.uk This dual functionalization allows for the rapid diversification of complex molecules.

This strategy has been successfully applied to the modification of intricate structures derived from existing drugs and natural products without the need for protective groups. vulcanchem.com The operational simplicity and robustness of the reaction make it highly valuable for creating libraries of complex, fluorinated compounds for biological screening. rsc.org The azide moiety, in particular, serves as a versatile functional handle for subsequent transformations, including cycloadditions and reductions. rsc.orgrsc.org

Preparation of Vicinal Trifluoromethyl Azides

Heterocycle Synthesis and Diversification

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. frontiersin.org The azide functionality introduced by trifluoromethanesulfonyl azide serves as a key precursor for the synthesis of a wide array of these important cyclic systems. rsc.org

The azide products obtained from the azidotrifluoromethylation of alkenes are excellent substrates for the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.orgrsc.orgrsc.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. ucl.ac.uk

This two-step sequence, involving azidotrifluoromethylation followed by CuAAC, enables chemists to rapidly generate large libraries of CF₃-containing triazoles for screening in drug discovery. rsc.orgrsc.org For instance, the vicinal trifluoromethyl azide product derived from an alkene can undergo a [3+2] annulation with an alkyne, such as ethynylbenzene, to form the corresponding trifluoromethyl-containing triazole in high yield. rsc.org This highlights the modularity of the approach, allowing for the connection of two different building blocks through a stable triazole linker.

Beyond triazoles, the azide group is a versatile precursor for various other nitrogen-containing heterocycles. rsc.org The synthetic utility of the azidotrifluoromethylated products can be extended through different reaction pathways.

One such pathway is the Staudinger reaction followed by an intramolecular aza-Wittig sequence. rsc.org For example, treating an azidotrifluoromethylated product with triphenylphosphine (B44618) can lead to the formation of seven-membered heterocycles like tetrahydro-1,3-diazepines. rsc.org Furthermore, the azide can react with cyanides in [3+2] cycloadditions to furnish tetrazoles, another important class of heterocycles in medicinal chemistry. rsc.org These transformations showcase the value of the azide as a synthetic linchpin for accessing diverse and privileged heterocyclic scaffolds. rsc.orgrsc.org

Triazole Formation via Azide-Alkyne Cycloaddition (Click Chemistry)

Utility in Derivatization and Functionalization

The products derived from reactions with trifluoromethanesulfonyl azide offer significant opportunities for further chemical manipulation, leading to a wide range of functionalized molecules. The two newly introduced groups—the trifluoromethyl and the azide—can be selectively transformed to access different valuable motifs. rsc.org

A primary derivatization is the reduction of the azide group to a primary amine using reagents like indium in the presence of ammonium (B1175870) chloride. rsc.org This transformation is crucial as it installs a vicinal trifluoromethylated primary amine moiety, a structure of high interest in pharmaceutical chemistry. rsc.org The resulting amine can then participate in a host of other reactions, such as cross-coupling, to build even more complex molecular frameworks. For example, a steroid-derived trifluoromethyl azide was converted in two steps to a tetrahydroquinoline derivative, a privileged structure in medicinal chemistry. rsc.org This demonstrates the utility of TfN₃ chemistry for easily incorporating the trifluoromethyl group into medicinally relevant scaffolds. rsc.org

Late-Stage Modification of Complex Bio-Important Molecules

The ability to modify complex molecules, such as natural products and drug candidates, in the later stages of a synthetic sequence is of paramount importance in medicinal chemistry and drug discovery. It allows for the rapid generation of analogues with potentially improved pharmacological profiles. Difluoromethanesulfonyl azide and its trifluoromethyl counterpart have proven to be exceptional reagents for this purpose, particularly in the metal-free azidotrifluoromethylation of unactivated alkenes. rsc.orgnih.gov

This reaction offers a direct method to install both an azide (N₃) and a trifluoromethyl (CF₃) group across a carbon-carbon double bond in a single step. rsc.orgnih.gov This is significant because the trifluoromethyl group can enhance metabolic stability and lipophilicity, while the azide group serves as a versatile handle for further derivatization through reactions like click chemistry, Staudinger reduction, or aza-Wittig reactions. rsc.orgnih.gov

A key advantage of using trifluoromethanesulfonyl azide is that it acts as the source for both the trifluoromethyl radical and the azide group, making it an atom-economic, two-component reaction that avoids the need for expensive and less atom-economic precursors. rsc.orgnih.gov The reaction conditions are typically mild and operationally simple, tolerating a wide array of functional groups commonly found in biologically relevant molecules, including esters, ketones, amides, alcohols, epoxides, and even sensitive amino acids and heterocycles. rsc.orgrsc.orgnih.gov

The robustness of this methodology has been demonstrated through the successful late-stage functionalization of various complex structures derived from pharmaceuticals and natural products. For instance, derivatives of terpenes like norneol and menthol, as well as more complex drug-like scaffolds, have undergone successful azidotrifluoromethylation in good yields. rsc.org This highlights the broad applicability of the method for creating libraries of complex, fluorinated compounds for biological screening. rsc.orgnih.gov

Preparation of Radiolabeled Molecular Probes, including ¹⁵N-Labeled Azides

Radiolabeled molecules are indispensable tools in biomedical research and diagnostics, enabling techniques like positron emission tomography (PET) and magnetic resonance imaging (MRI). The synthesis of these probes often requires the introduction of a radionuclide or a specific isotope into a target molecule. Trifluoromethanesulfonyl azide has been instrumental in the development of methods for preparing ¹⁵N-labeled azides, which are valuable as infrared (IR) and MRI probes. nih.govacs.org

Site-specifically ¹⁵N-labeled azides are particularly sought after because isotopic substitution can help to simplify complex IR spectra by reducing the effects of Fermi resonance, allowing for more accurate structural and dynamic studies of proteins. acs.org While various methods exist for synthesizing ¹⁵N-labeled azides, many result in mixtures of isotopomers. acs.org

A significant advancement in this area is the development of γ-¹⁵N-labeled trifluoromethanesulfonyl azide (TfNN¹⁵N) as a diazo-transfer reagent. nih.govacs.orgnih.gov This reagent is synthesized by the nitrosation of in situ generated trifluoromethanesulfonyl hydrazine (B178648) with Na¹⁵NO₂ under acidic conditions. nih.govacs.org The resulting TfNN¹⁵N can then be used in diazo-transfer reactions with primary amines to produce β-¹⁵N-labeled azides. nih.govacs.org The synthesis of TfNN¹⁵N has been confirmed using ¹⁵N NMR and IR spectroscopy. acs.orgnih.gov

However, the inherent instability and safety concerns associated with triflyl azide have prompted research into safer and more stable alternatives for the synthesis of ¹⁵N-labeled diazo-transfer reagents. nih.govacs.org Despite these challenges, the use of trifluoromethanesulfonyl azide derivatives represents a key strategy for accessing site-specifically labeled aliphatic azides, which were previously difficult to obtain. acs.org

Precursors for Specialized Organic Compounds

Beyond direct functionalization, difluoromethanesulfonyl azide and its analogues serve as crucial precursors for the synthesis of other valuable reactive intermediates, expanding their utility in organic synthesis.

Synthesis of α-Nitro-α-diazocarbonyl Derivatives for Cyclopropanations and X-H Insertion Reactions

Trifluoromethanesulfonyl azide (triflyl azide) is a highly effective reagent for the preparation of α-nitro-α-diazocarbonyl compounds through a diazo-transfer reaction with α-nitrocarbonyl precursors. organic-chemistry.orgacs.orgnih.gov This reaction, typically carried out in the presence of a base like pyridine, provides an efficient route to these valuable diazo derivatives. organic-chemistry.orgresearchgate.net For example, the reaction of ethyl nitroacetate (B1208598) with triflyl azide in acetonitrile (B52724) yields ethyl α-nitro-α-diazoacetate in high yield. organic-chemistry.org This method has been successfully applied to a range of α-nitro-ester and α-nitro-ketone precursors. organic-chemistry.org

The resulting α-nitro-α-diazocarbonyl compounds are important precursors for various transition metal-catalyzed reactions. organic-chemistry.org They are particularly useful in cyclopropanation reactions with alkenes and in X-H insertion reactions (where X can be O, N, S, etc.). organic-chemistry.orglookchem.comnih.govrsc.org The ability to generate these diazo compounds efficiently has facilitated research into their synthetic applications, including the stereoselective synthesis of complex molecules. organic-chemistry.org The steric and electronic properties of the α-nitro-α-diazocarbonyl compounds can be tuned to control the diastereoselectivity of subsequent cyclopropanation reactions. researchgate.net

The scope of diazo-transfer reactions using triflyl azide has also been extended to the synthesis of α-cyano-α-diazocarbonyls and α-sulfonyl-α-diazo carbonyls, further demonstrating its versatility as a precursor-generating reagent. lookchem.com

Role in Staudinger Reaction and Aza-Wittig Reaction for Amine and Imine Synthesis

Organic azides, readily synthesized using reagents like trifluoromethanesulfonyl azide from primary amines, are stable precursors to amines and imines. acs.orgwikipedia.orgcsic.es Two fundamental reactions that unlock this potential are the Staudinger reaction and the Aza-Wittig reaction. nottingham.ac.ukwikipedia.org

Alternatively, the aza-ylide intermediate can be trapped in situ with a carbonyl compound (an aldehyde or ketone) in what is known as the Aza-Wittig reaction. wikipedia.orgnii.ac.jp This reaction is analogous to the standard Wittig reaction and results in the formation of an imine. wikipedia.org The intramolecular version of the Aza-Wittig reaction is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds. nii.ac.jpresearchgate.netscispace.com

The products of azidotrifluoromethylation reactions using trifluoromethanesulfonyl azide are excellent substrates for these transformations. For example, a vicinal trifluoromethylated azide can be treated with triphenylphosphine to initiate a Staudinger reaction/aza-Wittig sequence, leading to the formation of complex heterocyclic structures like tetrahydro-1,3-diazepines. rsc.orgrsc.org This tandem approach has been utilized in the total synthesis of natural products, such as the 22nd genetically encoded amino acid, L-pyrrolysine, where a late-stage Staudinger/aza-Wittig reaction was used to form the key pyrroline (B1223166) ring. nii.ac.jp

The following table summarizes the yields of various products obtained through reactions involving trifluoromethanesulfonyl azide as described in the literature.

| Starting Material | Reagent | Reaction Type | Product | Yield (%) | Reference |

| Ethyl nitroacetate | Trifluoromethanesulfonyl azide, Pyridine | Diazo Transfer | Ethyl α-nitro-α-diazoacetate | 88 | organic-chemistry.org |

| Phenyl(phenylsulfonyl)acetophenone | Trifluoromethanesulfonyl azide, Pyridine | Diazo Transfer | Phenyl sulfonyl diazoacetophenone | 98 | lookchem.com |

| Various Alkenes | Trifluoromethanesulfonyl azide | Azidotrifluoromethylation | Vicinal trifluoromethyl azides | 41-88 | rsc.org |

| Azidotrifluoromethylated Alkene | Triphenylphosphine | Staudinger/Aza-Wittig | Tetrahydro-1,3-diazepine | 65 | rsc.org |

| Azidotrifluoromethylated Alkene | In/NH₄Cl | Azide Reduction | Vicinal trifluoromethylated primary amine | 69 | rsc.org |

| Aldehyde-possessing azide | Polymer-supported triphenylphosphine | Staudinger/Aza-Wittig | Pyrroline derivative | Quantitative | nii.ac.jp |

Spectroscopic and Computational Elucidation of Difluoromethanesulfonyl Azide Properties and Reactivity

Vibrational Spectroscopy for Structural Characterization

The FTIR spectra of difluoromethanesulfonyl azide (B81097) in the gaseous state and Raman spectra of the liquid have been extensively studied. lookchem.com These investigations are crucial for understanding the molecule's vibrational modes. mt.comlookchem.com The azide group, in particular, exhibits a strong absorption band in the infrared spectrum, making FTIR a sensitive method for its detection and characterization. nih.gov While the azide group often shows a weak Raman signal, the combination of both FTIR and Raman spectroscopy provides a more complete vibrational profile. nih.govmt.com

Spectroscopic studies have indicated the presence of a single conformer for difluoromethanesulfonyl azide in both the gas and solid states. lookchem.com This finding simplifies the interpretation of the vibrational spectra, as the observed bands can be attributed to a single molecular geometry.

A comprehensive assignment of the fundamental vibrational modes of difluoromethanesulfonyl azide has been achieved through normal coordinate analysis. lookchem.com This computational method relates the observed vibrational frequencies to specific atomic motions within the molecule, such as stretching, bending, and torsional modes. ias.ac.inumich.eduumich.edu

The analysis has allowed for the assignment of nearly all fundamental vibrations, with the exception of one of the torsional vibrations, the SO2 rocking mode, and two of the CF3 deformations. lookchem.com The potential energy distribution (PED) calculated from the normal coordinate analysis helps to quantify the contribution of different internal coordinates to each normal mode, providing a detailed understanding of the nature of the molecular vibrations. ias.ac.in

Table 1: Selected Vibrational Frequencies and Assignments for Difluoromethanesulfonyl Azide

| Frequency (cm⁻¹) | Assignment |

| ~2130 - 2176 | Asymmetric N₃ stretch |

| ~1400 | Symmetric SO₂ stretch |

| ~1200 | Asymmetric SO₂ stretch |

| ~1100 - 1200 | C-F stretches |

| ~700 - 800 | S-N stretch |

| Not assigned | SO₂ rocking, some CF₃ deformations, one torsional mode |

Note: The exact frequencies can vary depending on the physical state (gas, liquid, solid) and the specific experimental conditions. The data presented is a general representation based on available literature.

Fourier Transform Infrared (FTIR) and Raman Spectroscopic Investigations

Anomeric Effects and Conformational Analysis

The three-dimensional structure and conformational preferences of difluoromethanesulfonyl azide are influenced by subtle stereoelectronic interactions, most notably the anomeric effect. rsc.orgdypvp.edu.inknu.edu.af

Both experimental data from vibrational spectroscopy and theoretical calculations suggest that difluoromethanesulfonyl azide exists predominantly as a single conformer. lookchem.com This conformer belongs to the C1 symmetry point group. lookchem.com Computational studies, employing various levels of theory (e.g., HF/6-31G, MP2/6-31G), have been instrumental in exploring the conformational landscape of the molecule and confirming the stability of the observed conformer. lookchem.com The preference for a specific conformation is attributed to the anomeric effect, a stabilizing interaction involving the delocalization of a lone pair of electrons into an adjacent antibonding sigma orbital. In sulfonyl azides, a predominant anomeric interaction of nσ(N) → σ*(S-O) is believed to rationalize the observed conformational preference. researchgate.net

Table 2: Representative Crystallographic Data for Related Sulfonyl Azides

| Compound | Dihedral Angle φ(OS-NN) (°) |

| Fluorosulfonyl azide (FSO₂N₃) | -14.8(3) |

| Trifluoromethylsulfonyl azide (CF₃SO₂N₃) | -23.74(15) |

This data illustrates the common conformational preference in related sulfonyl azides, which is informative for understanding the structure of difluoromethanesulfonyl azide.

Experimental and Computational Studies of Conformer Preferences

Electronic Structure and Reactivity Modeling

The electronic structure of difluoromethanesulfonyl azide governs its chemical reactivity. caltech.eduavcr.cz Computational modeling plays a crucial role in understanding the distribution of electrons within the molecule and predicting its behavior in chemical reactions.

Trifluoromethanesulfonyl azide is recognized as a highly electron-depleted azide. lookchem.com This electron deficiency at the azide moiety is a key factor in its reactivity, particularly in reactions such as diazo transfer. lookchem.com Theoretical calculations are employed to study the conformational properties and to calculate vibrational frequencies, which complement experimental spectroscopic data. lookchem.com

The reactivity of sulfonyl azides can be tuned, for instance, through photocatalytic generation of reactive species like sulfonyl nitrenes and radicals. researchgate.net Computational studies help in understanding the mechanisms of these reactions, such as C-H activation and amide formation. researchgate.net For instance, in the azidotrifluoromethylation of alkenes using trifluoromethanesulfonyl azide, a putative radical chain pathway has been proposed based on experimental observations and literature, where the trifluoromethyl radical is a key intermediate. nih.gov Understanding the electronic structure and modeling the reaction pathways are essential for the rational design of new synthetic methodologies utilizing this class of compounds.

Frontier Molecular Orbital (FMO) Theory Applications to Azide Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity and selectivity of chemical reactions. nih.govwikipedia.org The theory posits that reactivity can be approximated by analyzing the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgresearchgate.net A small energy gap between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile) generally indicates a more facile reaction. nih.gov

In the context of azide chemistry, FMO theory is crucial for understanding reactions such as 1,3-dipolar cycloadditions. nih.govresearchgate.net The reactivity of sulfonyl azides in these reactions is governed by the energies and shapes of their frontier orbitals. For instance, in the reaction between a sulfonyl azide and an alkene, the interaction can be of a normal electron demand type, where the HOMO of the alkene interacts with the LUMO of the azide. researchgate.net The energy of the LUMO of the sulfonyl azide and the HOMO-LUMO gap are key determinants of the reaction rate. nih.gov Computational studies on analogous compounds like benzenesulfonyl azide show that the LUMO is primarily located on the azide moiety, making it susceptible to nucleophilic attack. researchgate.net This model of HOMO-LUMO interaction provides a rationalization for the observed reactivity and helps predict how changes in the electronic structure of the reactants will affect the reaction outcome. wikipedia.orgresearchgate.net

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Charge Distribution

Density Functional Theory (DFT) has become an indispensable computational tool for investigating the electronic structure, properties, and reaction mechanisms of molecules like difluoromethanesulfonyl azide. mdpi.comarxiv.org DFT calculations allow for the accurate determination of molecular geometries, vibrational frequencies, and the distribution of electron density, providing deep insights that complement experimental findings. researchgate.netnih.gov

For fluorosulfonyl azide (FSO₂N₃), computational studies have been performed to understand its conformational preferences and electronic properties. researchgate.net DFT calculations, in conjunction with X-ray crystallography, have confirmed that in the solid state, FSO₂N₃ adopts a single conformation where one of the S=O bonds is positioned synperiplanar to the N₃ group. researchgate.net This preferred geometry is rationalized by a significant anomeric interaction, specifically the donation of electron density from a nitrogen lone pair orbital (nσ(N)) to an anti-bonding sulfur-oxygen orbital (σ*(S–O)). researchgate.net

Furthermore, DFT is extensively used to map out potential energy surfaces for reactions involving sulfonyl azides. These calculations help elucidate complex reaction pathways, such as thermal decompositions and photochemical rearrangements, by identifying transition states and reactive intermediates. nih.gov By calculating the activation barriers for different potential pathways, DFT can predict the most likely mechanism. researchgate.net For example, calculations on the decomposition of sulfonyl azides help to determine whether the reaction proceeds through a concerted mechanism or via a stepwise pathway involving a nitrene intermediate. nih.govresearchgate.net The calculated charge distribution also reveals the electrophilic and nucleophilic sites within the molecule, which is crucial for understanding its reactivity towards other reagents. researchgate.net

Photochemical Behavior and Nitrene Generation

Matrix-Isolation Spectroscopy of Photodecomposition Pathways

The photochemical decomposition of difluoromethanesulfonyl azide (FSO₂N₃) has been extensively studied using matrix-isolation spectroscopy, a powerful technique for trapping and characterizing highly reactive, short-lived intermediates at cryogenic temperatures. researchgate.netuc.ptmdpi.com In these experiments, FSO₂N₃ is suspended in an inert solid matrix, typically a noble gas like argon or neon, at temperatures near absolute zero. uc.pt

Upon irradiation with an ArF excimer laser (λ = 193 nm), matrix-isolated FSO₂N₃ undergoes photolysis, leading to the extrusion of a dinitrogen molecule (N₂) and the formation of the highly reactive triplet fluorosulfonyl nitrene, FS(O)₂N, in its electronic ground state (X³A''). researchgate.netamazonaws.com This novel nitrene intermediate has been unambiguously identified and characterized through a combination of infrared (IR), UV/Vis, and electron paramagnetic resonance (EPR) spectroscopy. researchgate.net The use of isotopic labeling (¹⁵N, ¹⁸O, and ³⁴S) has been crucial in confirming the vibrational assignments in the IR spectra. researchgate.net Subsequent photolysis of the trapped triplet nitrene with longer wavelength UV light (λ > 320 nm) induces further reactions, including a spin-forbidden conversion to the elusive fluorosulfinyl nitrite, FS(O)NO. researchgate.netmdpi.com

| Vibrational Mode | Frequency (cm⁻¹) | Isotopologue |

|---|---|---|

| νₐₛ(SO₂) | 1464.4 | FS(¹⁶O)₂N |

| νₐₛ(SO₂) | 1430.7 | FS(¹⁸O)₂N |

| νₛ(SO₂) | 1231.8 | FS(¹⁶O)₂N |

| νₛ(SO₂) | 1181.7 | FS(¹⁸O)₂N |

| ν(SN) | 1109.1 | F³²S(¹⁶O)₂¹⁴N |

| ν(SN) | 1088.0 | F³²S(¹⁶O)₂¹⁵N |

| ν(SF) | 750.3 | F³²S(¹⁶O)₂N |

Characterization of Trifluoromethylsulfonyl Nitrene and Subsequent Rearrangements

In parallel to the studies on FSO₂N₃, the photochemical behavior of its analogue, trifluoromethylsulfonyl azide (CF₃SO₂N₃), has also been investigated under matrix-isolation conditions. researchgate.net The photochemistry reveals similar initial steps but different subsequent rearrangement pathways. Upon ArF laser irradiation (λ = 193 nm), matrix-isolated CF₃SO₂N₃ also eliminates N₂ to furnish the corresponding triplet trifluoromethylsulfonyl nitrene, CF₃SO₂N, which has been characterized by IR and EPR spectroscopy. researchgate.net

The triplet ground state of CF₃SO₂N was confirmed by its EPR spectrum. researchgate.net Subsequent irradiation of the matrix containing CF₃SO₂N with UV light (λ = 260–400 nm) does not lead to simple fragmentation but instead initiates complex rearrangements. The primary photochemical pathways observed for the nitrene are a pseudo-Curtius-type rearrangement to form CF₃N=SO₂ and a 1,2-oxygen shift to produce CF₃S(O)NO. researchgate.net In addition to these main products, other species such as CF₂N=SO₂F and FSNO have been identified, indicating a complex, stepwise photodecomposition process. researchgate.net

Emerging Trends and Future Research Directions in Difluoromethanesulfonyl Azide Chemistry

Development of Sustainable and Environmentally Benign Synthetic Methods

A significant trend in the synthesis of fluoroalkanesulfonyl azides is the move towards more sustainable and environmentally friendly methods. The conventional synthesis involves the reaction of the corresponding fluoroalkanesulfonyl anhydride (B1165640) with sodium azide (B81097). wikipedia.org While effective, research is focused on improving the green credentials of this process.

Key Developments:

Alternative Solvents: To mitigate risks associated with chlorinated solvents like dichloromethane (B109758), which can form explosive byproducts (e.g., diazidomethane), alternative solvents such as toluene (B28343) and acetonitrile (B52724) are being employed. wikipedia.orgvulcanchem.com

Atom Economy: Methods that maximize the incorporation of atoms from reactants into the final product are being prioritized. The metal-free azidotrifluoromethylation of alkenes using Trifluoromethanesulfonyl azide is a prime example, as it serves as a bifunctional reagent, delivering both the CF₃ and N₃ groups while releasing only SO₂ gas, thus minimizing waste. rsc.org

Safer Reagents: The development of shelf-stable and less hazardous precursor reagents is an active area of research. For instance, imidazole-1-sulfonyl azide hydrochloride has been developed as a safer alternative diazo-transfer reagent. wikipedia.org Future work will likely explore similar strategies for the in situ generation or use of safer precursors for Difluoromethanesulfonyl azide.

Future research will likely focus on developing catalytic and flow-chemistry-based syntheses to enhance safety, scalability, and environmental compatibility.

Integration with Photoredox and Electrochemical Catalysis for Novel Transformations

The integration of fluoroalkanesulfonyl azides with modern catalytic methods like photoredox and electrochemical catalysis is a burgeoning area of research, promising novel chemical transformations under mild conditions.

Photoredox Catalysis: Visible-light photoredox catalysis has been successfully used to generate trifluoromethyl radicals from precursors like trifluoromethanesulfonyl chloride. acs.org This opens the door for similar strategies using Difluoromethanesulfonyl azide to generate difluoromethyl radicals (•CF₂H) or the difluoromethanesulfonyl radical (•SO₂CF₂H) for C-H functionalization and other radical-mediated reactions. Recent studies have demonstrated the use of photocatalysis for the hydroazidation of alkenes and the synthesis of sulfonylindoles using other azide sources, highlighting the potential for expanding this chemistry to Difluoromethanesulfonyl azide. rsc.org

Electrochemical Synthesis: Electrochemical methods offer a powerful, reagent-free approach to generating reactive intermediates. nih.gov While specific applications with Difluoromethanesulfonyl azide are not yet documented, the electrochemical reduction of other organic azides to amines and the generation of radicals for cyclization reactions are well-established. nih.govresearchgate.net Future work could explore the electrochemical activation of Difluoromethanesulfonyl azide to trigger novel cyclization cascades or difluoromethylation reactions. The tunability of electrochemical methods could provide precise control over the reaction, potentially avoiding sensitive functional groups. researchgate.net

The synergy between the unique reactivity of Difluoromethanesulfonyl azide and these advanced catalytic platforms is expected to yield a new generation of synthetic methods.

Advanced Spectroscopic Techniques for In Situ Mechanistic Elucidation

A deeper understanding of reaction mechanisms is crucial for optimizing existing reactions and discovering new ones. Advanced spectroscopic techniques are becoming indispensable for the in situ study of reactions involving fluoroalkanesulfonyl azides.

Techniques and Applications:

| Spectroscopic Technique | Application in Azide Chemistry | Potential for Difluoromethanesulfonyl Azide Studies |

|---|---|---|

| NMR Spectroscopy | Used to monitor reaction progress and characterize products. ¹⁹F NMR is particularly critical for tracking the incorporation of fluorinated groups. | Real-time monitoring of reaction kinetics and identification of transient intermediates in difluoromethylation or azidation reactions. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) is used to confirm the molecular formulas of products. semanticscholar.org GC-MS has been used to detect radical adducts, providing evidence for radical pathways. nih.gov | Detection of short-lived radical intermediates and elucidation of complex reaction pathways involving Difluoromethanesulfonyl azide. |

| Infrared (IR) Spectroscopy | The strong, characteristic absorption of the azide group allows for its easy detection and has been used as a probe in studies of protein structure. acs.org | In situ monitoring of the consumption of the azide starting material and the formation of new functional groups in real-time. |

| Laser Flash Photolysis | Used to study the complex mechanisms of aryl nitrene rearrangement from the photolysis of aryl azides by analyzing reaction mixtures with matrix-isolation spectroscopy. at.ua | Investigation of the photochemical decomposition of Difluoromethanesulfonyl azide and characterization of the resulting nitrene or radical species. |

Future research will increasingly rely on these in situ techniques, potentially combined with computational studies like Density Functional Theory (DFT), to build a comprehensive picture of the reaction mechanisms governing the chemistry of Difluoromethanesulfonyl azide.

Exploration of Biological and Materials Science Applications beyond Current Scope

While the applications of Trifluoromethanesulfonyl azide are well-documented, the potential uses of Difluoromethanesulfonyl azide remain largely unexplored. Future research is expected to focus on leveraging the unique properties of the difluoromethyl group (CHF₂) in medicinal chemistry and materials science.

Medicinal Chemistry and Drug Discovery: The trifluoromethyl (CF₃) group is a key substituent in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. The difluoromethyl group (CHF₂) is increasingly recognized as a bioisostere of a hydroxyl group or a thiol, capable of forming hydrogen bonds and modulating physicochemical properties. The development of methods using Difluoromethanesulfonyl azide for the late-stage functionalization of complex bioactive molecules could be a major focus. The resulting azido-difluoromethylated compounds would be valuable building blocks for creating libraries of new drug candidates. rsc.orgrsc.org

Materials Science: Organic azides are used as cross-linkers in polymers and for modifying material surfaces. at.uaacs.org The azide functionality introduced by Difluoromethanesulfonyl azide can be used in "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to rapidly construct functional materials and bioconjugates. vulcanchem.com The presence of the difluoromethyl group could impart unique thermal or chemical resistance to the resulting materials. Research into post-polymerization functionalization using Difluoromethanesulfonyl azide could lead to the development of new functional polymers with tailored properties. smolecule.com

The exploration of these applications will depend heavily on the successful development of the synthetic and catalytic methods described in the preceding sections.

Q & A

Q. What are the common synthetic routes for preparing difluoromethanesulfonyl azide?

Difluoromethanesulfonyl azide can be synthesized via diazo-transfer reactions using precursors like sulfonyl fluorides. For example, sulfamoyl fluorides are prepared by reacting amines with sulfuryl fluoride (SO₂F₂) in the presence of DMAP (4-dimethylaminopyridine) . Subsequent substitution with sodium azide (NaN₃) or other azide sources under controlled conditions yields the azide derivative. Reaction parameters such as temperature (0–25°C), solvent polarity, and stoichiometry must be optimized to avoid side reactions like explosive decomposition .

Q. Which analytical techniques are most effective for characterizing difluoromethanesulfonyl azide and its derivatives?

Key methods include:

- ¹⁹F/¹H NMR spectroscopy : To confirm fluorinated group integrity and monitor reaction progress .

- LC-MS/MS : For detecting trace impurities and verifying molecular weight, particularly useful for fluorinated compounds .

- X-ray crystallography : To resolve structural ambiguities, as demonstrated in studies of azido acid derivatives .

- FT-IR spectroscopy : To identify characteristic N₃ stretching vibrations (~2100 cm⁻¹) .

Q. What safety considerations are critical when handling difluoromethanesulfonyl azide in laboratory settings?

Due to the inherent instability of azides, strict protocols are required:

- Use blast shields and remote handling tools for scale-up reactions.

- Store in inert atmospheres (e.g., argon) at low temperatures (<4°C).

- Avoid contact with transition metals (e.g., copper), which can catalyze explosive decomposition .

Advanced Research Questions

Q. How does the incorporation of difluoromethanesulfonyl azide derivatives influence the performance of solid polymer electrolytes in lithium-sulfur batteries?

Lithium salts like LiDFTFSI (lithium (difluoromethanesulfonyl)(trifluoromethanesulfonyl)imide), derived from difluoromethanesulfonyl azide, form LiF-rich solid-electrolyte interphases (SEIs). These SEIs enhance lithium-ion transference numbers (e.g., 0.35 for LiDFTFSI/PEO vs. 0.20 for LiTFSI/PEO at 70°C) and improve cycle stability (>100 cycles with >99% Coulombic efficiency) . Advanced studies should focus on optimizing salt concentration and polymer matrix compatibility to mitigate dendrite formation.

Q. What strategies can mitigate decomposition of difluoromethanesulfonyl azide under high-temperature reaction conditions?

- Solvent selection : High-boiling-point solvents like dimethylsulfone (DMSO₂) reduce volatility and stabilize reactive intermediates .

- Additive use : Radical scavengers (e.g., TEMPO) or stabilizers like LiTCM (lithium tricyanomethanide) can suppress side reactions .

- Flow chemistry : Continuous microreactors minimize thermal gradients, enabling safer exothermic azide reactions .

Q. How can reaction parameters be optimized to enhance the regioselectivity of difluoromethanesulfonyl azide in cycloaddition reactions?

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly regioselective for 1,4-triazoles. Key optimizations include:

Q. What are the mechanistic implications of difluoromethanesulfonyl azide's reactivity in SuFEx (Sulfur(VI) Fluoride Exchange) chemistry?

Difluoromethanesulfonyl azide participates in SuFEx as a latent electrophile. The sulfonyl fluoride group undergoes nucleophilic substitution with amines or alcohols, while the azide moiety enables click-like modularity. Mechanistic studies using DFT calculations reveal that the electron-withdrawing CF₂ group accelerates sulfuryl fluoride activation, enabling rapid coupling under mild conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported stability profiles of difluoromethanesulfonyl azide derivatives?

Conflicting data on thermal stability (e.g., decomposition temperatures ranging from 80–120°C) may arise from impurities or measurement techniques. Recommendations:

- Standardize purity assessments (e.g., HPLC >99%).

- Use differential scanning calorimetry (DSC) under inert atmospheres for reproducible stability profiles .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.